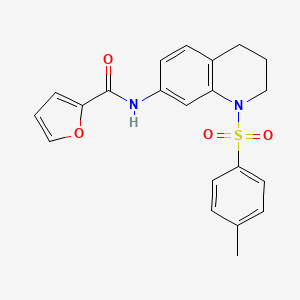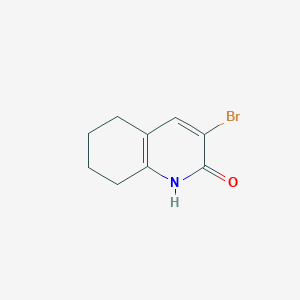
3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one” is a type of organic compound known as a quinoline. Quinolines are aromatic compounds that contain a benzene ring fused to a pyridine ring. The “tetrahydro” prefix indicates that the compound contains four additional hydrogen atoms, making it a partially saturated quinoline .
Molecular Structure Analysis
As a quinoline derivative, “3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one” would have a bicyclic structure with a benzene ring fused to a pyridine ring . The “3-bromo” prefix indicates that a bromine atom is attached to the third carbon atom in the ring structure .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . The specific reactions that “3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one” can undergo would depend on its exact structure and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one” would depend on its exact molecular structure . As a brominated quinoline derivative, it would likely be a solid at room temperature and have a relatively high molecular weight .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Efficient Synthesis of Quinoline Derivatives : The compound plays a role in the synthesis of various quinoline derivatives. Its bromination reaction with molecular bromine has been studied, leading to the efficient production of tribromoquinoline and dibromo-tetrahydroquinoline derivatives, which are valuable in synthetic chemistry (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).
Novel Chelating Ligands : Nitration and sodium dithionite reduction of 3-bromobenzaldehyde, which is related to 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one, have been used to create bidentate and tridentate 6-bromoquinoline derivatives. These derivatives show potential in forming biquinolines or undergoing treatment to yield 6-alkynyl derivatives (Hu, Zhang, & Thummel, 2003).
Stereochromy of Tetrahydroquinolines : The stereochemistry of trans- and cis-tetrahydroquinolines, which can be derived from the compound , has been studied for their properties in various chemical reactions (Nagarajan, Shah, Fuhrer, Puckett, Narasimhamurthy, & Venkatesan, 1978).
Applications in Material Science and Photophysics
Lattice Inclusion Hosts : Derivatives of tetrahydroquinolines have been synthesized and found to be efficient hosts for small solvent molecules, demonstrating potential in material science and crystal engineering (Rahman, Bishop, Craig, & Scudder, 2002).
Photolabile Protecting Groups : Brominated hydroxyquinolines, a derivative of the compound, have shown potential as photolabile protecting groups with sensitivity to multiphoton excitation, useful in biological research and photochemistry (Fedoryak & Dore, 2002).
Optical Properties in Chemistry : Examination of optical properties of certain bromoquinoline derivatives indicates high emission quantum yields, suggesting applications in the field of photophysics and material sciences (Hu, Zhang, & Thummel, 2003).
Biological and Medicinal Chemistry
Antibacterial Activities : Recent studies have synthesized new 6-Bromoquinolin-4-ol derivatives, exhibiting antibacterial activities against ESBL producing Escherichia coli and MRSA. This highlights the compound's potential in developing new antibacterial agents (Arshad, Rasool, Qamar, Shah, & Zakaria, 2022).
Metabolic Study of Quinoline : The metabolic behavior of quinoline, closely related to the compound, at the 5,6-bond, providing insights into its biochemical transformations and potential medicinal chemistry applications (Boyd et al., 1991).
Mécanisme D'action
Orientations Futures
Future research on “3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one” could focus on elucidating its synthesis, characterizing its physical and chemical properties, and investigating its potential applications . Given the wide range of biological activities exhibited by quinoline derivatives, it could also be interesting to explore its potential biological activity .
Propriétés
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h5H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAVWZJIPPDSAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one | |
CAS RN |
54968-03-5 |
Source


|
| Record name | 3-bromo-1,2,5,6,7,8-hexahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-4-(furan-2-yl)-N-(p-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2716048.png)
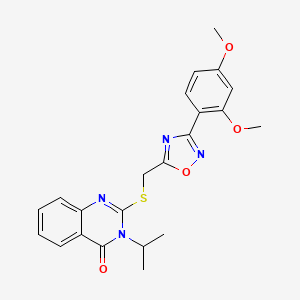
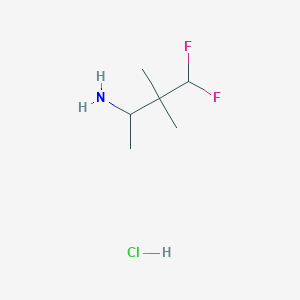

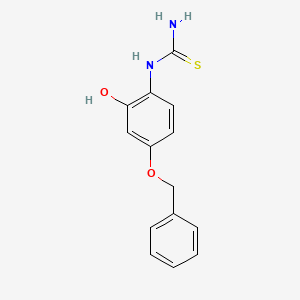
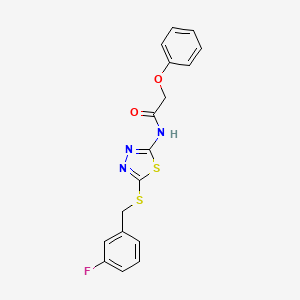
![5-Fluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2716060.png)
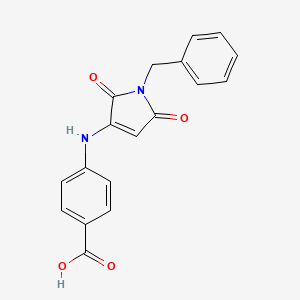


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2716065.png)
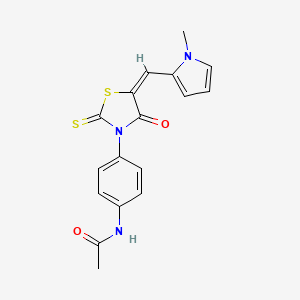
![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2716068.png)
